(S)-1,2-Decanediol

Antimicrobial Bactericidal Activity Minimum Bactericidal Concentration (MBC)

(S)-1,2-Decanediol (C10H22O2) is a high-purity chiral vicinal diol. Its defined (S)-stereochemistry (≥99% ee) is essential for asymmetric synthesis. This compound exhibits potent antimicrobial activity (MBC 600 µg/mL against S. aureus) while offering balanced irritation potential, making it a superior preservative booster and active for cosmetic formulations. Select this enantiomer for reproducible performance in R&D and production.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 84276-14-2
Cat. No. B1586682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2-Decanediol
CAS84276-14-2
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CO)O
InChIInChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1
InChIKeyYSRSBDQINUMTIF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,2-Decanediol (CAS 84276-14-2): Chiral Vicinal Diol for Antimicrobial and Cosmetic Formulations


(S)-1,2-Decanediol (CAS 84276-14-2) is a chiral vicinal diol with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol [1]. It is a solid at room temperature with a melting point of 59-61°C (lit.) and a boiling point of 255.0°C at 760 mmHg [1]. The compound possesses a defined stereocenter, with a reported optical rotation of [α]24/D -9° (c=0.5, in methanol) [2]. As a member of the 1,2-alkanediol family, it is an amphiphilic molecule, containing both a hydrophobic alkyl chain and hydrophilic hydroxyl groups, which underlies its multifunctional properties [3].

Why (S)-1,2-Decanediol Cannot Be Substituted by Other 1,2-Alkanediols in Performance-Critical Applications


Within the 1,2-alkanediol series, the length of the alkane chain is a critical determinant of both antimicrobial efficacy and skin irritation potential [1]. A simple substitution of (S)-1,2-Decanediol (C10) with a shorter-chain analog like 1,2-hexanediol (C6) or 1,2-octanediol (C8), or a longer-chain analog like 1,2-dodecanediol (C12), results in a significantly different performance profile [2]. This is not a matter of simple potency scaling; the relationship between chain length and biological activity is non-linear, with (S)-1,2-Decanediol occupying a unique position that balances high bactericidal activity against key skin pathogens with a specific, intermediate level of objective skin irritation [2][3]. Furthermore, the chiral purity of the (S)-enantiomer is crucial for applications requiring defined stereochemistry, which cannot be met by the racemic mixture [4].

Quantitative Evidence for (S)-1,2-Decanediol: A Data-Driven Differentiation from Analogs


Superior Bactericidal Potency of (S)-1,2-Decanediol vs. 1,2-Octanediol and 1,2-Dodecanediol

While several 1,2-alkanediols exhibit antimicrobial activity, (S)-1,2-decanediol demonstrates a unique and superior bactericidal profile against key skin microflora. In a direct head-to-head comparison, (S)-1,2-decanediol's MBC against S. aureus and S. epidermidis was 600 µg/mL, which is 16-fold more potent than 1,2-octanediol (MBC = 9,600 µg/mL). In contrast, 1,2-hexanediol and 1,2-dodecanediol exhibited no significant bactericidal activity under the same conditions [1].

Antimicrobial Bactericidal Activity Minimum Bactericidal Concentration (MBC) Staphylococcus aureus Staphylococcus epidermidis

Balanced Efficacy and Irritation Profile of (S)-1,2-Decanediol vs. Other 1,2-Alkanediols

The skin irritation potential of 1,2-alkanediols is non-linear with respect to chain length. A comparative study showed that while antimicrobial activity increases with chain length, so does sensory irritation [1]. (S)-1,2-Decanediol (C10) exhibits an objective skin irritation potential that is greater than that of 1,2-hexanediol (C6), which has the lowest irritation, but it avoids the potentially higher irritation associated with longer-chain analogs [1]. This positions (S)-1,2-decanediol as an intermediate choice that balances high antimicrobial efficacy with a manageable irritation profile, a trade-off that is critical in cosmetic and personal care product development [1].

Skin Irritation 1,2-Alkanediol Structure-Activity Relationship Cosmetic Safety

Anti-inflammatory and Cytoprotective Activity of (S)-1,2-Decanediol in Human Keratinocytes

Beyond its antimicrobial action, (S)-1,2-decanediol (referred to as S-Mal) exhibits significant anti-inflammatory and cytoprotective properties in human keratinocytes. In a study using LPS-stimulated HaCaT cells, treatment with (S)-1,2-decanediol resulted in a statistically significant increase in cell viability (P < 0.05) and a significant decrease in the release of pro-inflammatory mediators IL-8, TNF-α, and IL-1β (P < 0.05 to P < 0.001) [1]. It also limited the depletion of cellular antioxidants GSH and NADPH (P < 0.001) [1].

Anti-inflammatory Antioxidant Keratinocytes In vitro Cytoprotection

Optimal Application Scenarios for (S)-1,2-Decanediol Based on Quantitative Evidence


Antimicrobial Preservative in Cosmetic and Personal Care Formulations

The data from Section 3 (Evidence Item 1) directly supports the use of (S)-1,2-Decanediol as a potent antimicrobial agent in cosmetic emulsions, creams, and lotions. Its significantly lower MBC (600 µg/mL) compared to the common analog 1,2-octanediol (9,600 µg/mL) [1] makes it a highly effective preservative booster, allowing for lower usage concentrations to achieve the desired log reduction in microbial counts during challenge testing [2].

Active Ingredient in Acne and Seborrheic Dermatitis Treatments

The combination of (S)-1,2-decanediol's strong bactericidal activity against skin pathogens like S. aureus and S. epidermidis (Evidence Item 1) and its demonstrated anti-inflammatory and cytoprotective effects on keratinocytes (Evidence Item 3) positions it as a highly suitable active ingredient for managing acne vulgaris [3]. Its ability to reduce pro-inflammatory cytokines (TNF-α, IL-8, IL-1β) [4] can help mitigate inflammation associated with acne lesions and irritation from co-administered treatments like retinoids [3].

Chiral Building Block for Enantioselective Synthesis

As a chiral diol with defined stereochemistry (optical rotation [α]24/D -9°) [5], (S)-1,2-Decanediol is a valuable starting material or intermediate in the synthesis of complex organic molecules where chirality is critical. This application is distinct from its use as a cosmetic ingredient and requires a high enantiomeric excess (ee), which is specified by vendors (e.g., 99% ee) [5]. This is a key differentiator from the racemic mixture of 1,2-decanediol (CAS 1119-86-4), which is unsuitable for such applications [6].

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